2,4,5-Trifluorobenzyl alcohol

Catalog No.
S718375
CAS No.
144284-25-3
M.F
C7H5F3O
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzyl alcohol

CAS Number

144284-25-3

Product Name

2,4,5-Trifluorobenzyl alcohol

IUPAC Name

(2,4,5-trifluorophenyl)methanol

Molecular Formula

C7H5F3O

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C7H5F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2

InChI Key

NRXZCCOHXZFHBV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)CO

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CO

The exact mass of the compound 2,4,5-Trifluorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,5-Trifluorobenzyl alcohol (CAS 144284-25-3) is a specialized polyfluorinated building block primarily procured for the synthesis of advanced active pharmaceutical ingredients (APIs), including SARS-CoV-2 3CL protease inhibitors (e.g., Ensitrelvir) and DPP-4 inhibitors (e.g., Sitagliptin intermediates). Characterized by its specific 2,4,5-fluorine substitution pattern, it offers unique electron-withdrawing properties that modulate benzylic nucleophilicity and significantly enhance lipophilicity compared to non-fluorinated baselines. In industrial procurement, it is prized for its high-yielding processability into corresponding halides (such as 2,4,5-trifluorobenzyl bromide) and its ability to confer essential hydrophobic binding interactions and metabolic resistance to downstream drug candidates .

Generic substitution with closely related analogs, such as 2,4-difluorobenzyl alcohol or 2,3,4,5,6-pentafluorobenzyl alcohol, fundamentally fails in API manufacturing due to strict pharmacophore requirements. The 2,4,5-trifluoro pattern is structurally mandated to engage in precise hydrophobic interactions within target protein pockets, such as the S2 pocket of the SARS-CoV-2 Mpro enzyme. Substituting with a 2,4-difluoro analog results in the loss of the critical 5-position fluorine, drastically reducing target binding affinity and antiviral efficacy. Furthermore, altering the fluorination pattern to a pentafluoro analog introduces excessive steric bulk, which negatively impacts reaction kinetics during the synthesis of key intermediates and disrupts the optimized binding conformation of the final drug product [1].

Industrial Bromination Yield for API Precursor Synthesis

The conversion of 2,4,5-trifluorobenzyl alcohol to its corresponding bromide is a critical step in API synthesis. Under phase-transfer catalysis (48% HBr, tetrabutylammonium bromide at 100-110 °C), 2,4,5-trifluorobenzyl alcohol achieves a 99% isolated yield with 99.8% GC purity . This near-quantitative conversion outperforms the typical 70-85% yields seen with unoptimized or highly sterically hindered benzyl alcohols under similar conditions.

Evidence DimensionBromination yield to form the corresponding benzyl bromide
Target Compound Data99% yield (99.8% GC purity)
Comparator Or BaselineStandard benzyl alcohol derivatives (typically 70-85% without optimization)
Quantified Difference>14% higher yield with near-quantitative conversion
Conditions15-hour reaction at 100-110 °C with HBr/TBAB phase-transfer catalysis

Near-quantitative conversion to 2,4,5-trifluorobenzyl bromide is essential for the cost-effective, scalable synthesis of the N-alkylation intermediate in Ensitrelvir manufacturing.

Downstream Target Affinity in 3CL Protease (Mpro) Inhibition

In the development of the non-covalent SARS-CoV-2 Mpro inhibitor Ensitrelvir, the 2,4,5-trifluorobenzyl moiety specifically occupies the hydrophobic S2 pocket, forming essential stabilizing interactions with Met49 and Met165 [1]. Computational and structural optimization studies demonstrated that efforts to replace the 2,4,5-trifluorobenzyl moiety with other substituted benzyl groups failed to enhance or maintain the binding affinity, confirming it as the optimal pharmacophore for achieving the drug's 13 nM IC50 potency [1].

Evidence DimensionBinding affinity and S2 pocket stabilization
Target Compound DataOptimal hydrophobic interactions (Met49/Met165) maintaining 13 nM IC50
Comparator Or BaselineAlternative fluorobenzyl replacements
Quantified DifferenceFailure to enhance or maintain baseline binding affinity
ConditionsStructure-based drug design and molecular docking for SARS-CoV-2 Mpro

Generic substitution degrades the binding energy of the final API, meaning procurement must secure the exact 2,4,5-trifluoro isomer to maintain nanomolar antiviral potency.

Lipophilicity (LogP) Enhancement for Membrane Permeability

The polyfluorination of the benzyl ring significantly alters the physicochemical profile of the molecule and its downstream derivatives. For instance, the 2,4,5-trifluorobenzyl halide precursor exhibits a calculated LogP of approximately 3.00, compared to a LogP of ~1.05 for unsubstituted benzyl alcohol . This substantial increase in lipophilicity is a direct result of the highly electronegative fluorine atoms at the 2, 4, and 5 positions.

Evidence DimensionCalculated partition coefficient (LogP)
Target Compound DataLogP ~3.00 (for the trifluorobenzyl system)
Comparator Or BaselineUnsubstituted benzyl alcohol (LogP ~1.05)
Quantified Difference~+1.95 LogP units
ConditionsStandard partition coefficient modeling for polyfluorinated vs. non-fluorinated benzyl groups

This specific lipophilicity enhancement is critical for ensuring the passive membrane permeability and oral bioavailability of the resulting pharmaceutical compounds.

Synthesis of SARS-CoV-2 3CL Protease Inhibitors (Ensitrelvir)

2,4,5-Trifluorobenzyl alcohol is the definitive starting material for producing 2,4,5-trifluorobenzyl bromide. This intermediate is subsequently used in the critical N-alkylation of triazine-dione intermediates during the commercial manufacturing of Ensitrelvir (S-217622), where the specific fluorination pattern is required for S2 pocket binding [1].

Production of DPP-4 Inhibitor Intermediates (Sitagliptin)

The compound is utilized in the synthesis of chiral (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives. These are essential building blocks for antidiabetic agents like Sitagliptin, where the 2,4,5-trifluoro substitution is a strict pharmacophore requirement for target enzyme inhibition [2].

Development of Polyfluorinated Agrochemicals

Beyond pharmaceuticals, this specific isomer is employed as a fluorinated building block in the design of next-generation pyrethroid insecticides and fungicides. The 2,4,5-trifluoro pattern enhances environmental stability, lipophilicity, and target receptor binding compared to non-fluorinated or mono-fluorinated alternatives .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4,5-Trifluorobenzyl alcohol

Dates

Last modified: 08-15-2023

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